molecular formula C7H8N2O3S B1436432 [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid CAS No. 98276-91-6

[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid

Cat. No. B1436432
CAS RN: 98276-91-6
M. Wt: 200.22 g/mol
InChI Key: LVGJFVUANDOIKJ-UHFFFAOYSA-N
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Description

“[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid”, also known as 6-ThioGMP or Sulpharpyrazone, is a pyrimidine nucleotide analogue. It has a molecular weight of 200.22 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O4S2/c1-5-4-6 (10)9-7 (8-5)14-2-3-15 (11,12)13/h4H,2-3H2,1H3, (H,8,9,10) (H,11,12,13) . This indicates the presence of a pyrimidine ring with a hydroxy and methyl group attached, as well as a sulfanyl group linked to an acetic acid moiety.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.22 g/mol . The physical form of this compound is solid .

Scientific Research Applications

Synthesis and Characterization

  • [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid and its derivatives have been synthesized and characterized, exploring their potential in forming new heterocyclic compounds and Schiff bases, which were identified using various spectral methods (Mohammad et al., 2017).
  • These derivatives were further processed to form new Schiff bases derivatives and 1,3-oxazepine derivatives, indicating the versatility of this compound in synthesizing a wide range of chemical structures (Mohammad et al., 2017).

Biological Activity

  • The synthesized compounds have demonstrated significant antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial therapies (Mohammad et al., 2017).
  • This indicates that derivatives of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid can be potential candidates for developing new antibacterial agents.

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. The hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-4-2-5(10)9-7(8-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGJFVUANDOIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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